N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core fused with a tetrahydro ring and a 4-methylphenyl group.
Properties
IUPAC Name |
N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGIEKKMOCOHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Substitution Reactions
The amine group at position 4 and the sulfur atom in the thieno ring are primary sites for substitution.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Halogens (Cl₂, Br₂) in DCM, 25°C | Halogenated derivatives (e.g., chloro- or bromo-substituted analogs). |
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-alkylated products with modified lipophilicity. |
Example :
Oxidation and Reduction
The tetrahydrobenzothieno moiety undergoes redox transformations:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) or KMnO₄ in acidic/basic media.
-
Products : Sulfoxide or sulfone derivatives, depending on reaction time and stoichiometry.
Conditions :
-
10% H₂O₂, acetic acid, 50°C, 2 hours → Sulfoxide.
-
Excess KMnO₄, H₂SO₄, 70°C, 4 hours → Sulfone.
Reduction
-
Reagents : Sodium borohydride (NaBH₄) or LiAlH₄ in THF.
-
Products : Saturated ring systems or amine reduction products.
Acylation and Amide Formation
The primary amine reacts with acylating agents:
Mechanism :
Ring Functionalization and Heterocycle Modifications
The pyrimidine ring participates in electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2 or 6.
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.
Stability and Degradation Pathways
-
Hydrolysis : Under strongly acidic (pH < 2) or basic (pH > 12) conditions, the pyrimidine ring undergoes hydrolysis, forming thiophene and urea fragments .
-
Photodegradation : UV light (254 nm) induces cleavage of the C–S bond in the thieno ring .
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst |
|---|---|---|---|
| N-Alkylation | 0.45 | 58.2 | K₂CO₃ |
| Oxidation to Sulfone | 0.12 | 72.8 | None |
| Acylation | 0.89 | 42.1 | Pyridine |
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the compound's effectiveness against Plasmodium falciparum, the parasite responsible for malaria. A series of derivatives based on the thienopyrimidine scaffold were synthesized and evaluated for their antiplasmodial activity. The results indicated that certain derivatives exhibited significant activity with IC₅₀ values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of P. falciparum .
Table 1: Antiplasmodial Activity of Synthesized Compounds
| Compound | IC₅₀ (μM) | Activity Level |
|---|---|---|
| F1 | 6.40 | Moderate |
| F2 | 5.20 | Moderate |
| F4 | 0.75 | High |
| F16 | 0.74 | High |
The structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings significantly influenced biological activity, suggesting a pathway for optimizing antimalarial efficacy .
Cytotoxicity Assessments
In addition to its antimalarial properties, the cytotoxicity of N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine was evaluated against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The studies demonstrated non-cytotoxic effects at therapeutic concentrations, indicating a favorable selectivity index for these compounds .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| F3 | >20 | >20 | High |
| F5 | >20 | >20 | High |
| F16 | >20 | >20 | High |
Other Pharmacological Activities
Beyond antimalarial and anticancer applications, compounds similar to N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine have shown promise in various other therapeutic areas:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties which could be beneficial in treating conditions like arthritis.
- Antioxidant : The antioxidant capabilities of these compounds suggest potential applications in preventing oxidative stress-related diseases.
- Antimicrobial : Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into their use as antimicrobial agents .
Mechanistic Insights
The mechanism by which N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with specific biological targets within the parasite and cancer cells. The structure's ability to mimic natural substrates allows it to interfere with critical metabolic pathways necessary for parasite survival and cancer cell proliferation .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro ring and 4-methylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is . Its structure features a tetrahydrobenzothieno-pyrimidine core which is significant for its biological activity. The compound is characterized by the presence of a 4-methylphenyl group which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For instance, azomethine derivatives related to this compound have demonstrated cytostatic effects against various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation in vitro and induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| HeLa | 20 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial activity against various pathogens. Some studies reported moderate to strong inhibitory effects against bacteria and fungi, indicating their potential as antimicrobial agents .
Synthesis Methods
The synthesis of N-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Formation of the benzothieno-pyrimidine core through cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the 4-methylphenyl group via nucleophilic substitution.
Optimizing these synthetic routes can enhance yield and purity, enabling better assessment of biological activity.
Case Studies
Several case studies have focused on the biological evaluation of this compound:
- Case Study 1 : A study conducted on the cytotoxic effects against breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours.
- Case Study 2 : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced edema and inflammatory markers significantly compared to controls.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
Answer: The synthesis typically involves multi-step protocols, including condensation reactions and functional group substitutions. Key steps include:
- Cyclocondensation : Reacting 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 4-methylphenylamine under reflux in anhydrous solvents (e.g., THF or DMF) to introduce the aryl amine group .
- Purification : Column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) and recrystallization (using ethanol or methanol) to isolate the product .
- Yield Optimization : Adjusting reaction time (8–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine to chloro precursor) .
Q. Example Synthesis Table
| Step | Reagents/Conditions | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 4-Chloro precursor, 4-methylphenylamine | THF | 65–75 | >95% |
| 2 | Column chromatography (hexane:EtOAc 3:1) | – | 85–90 | >99% |
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regioselectivity and substitution patterns. For example, the 4-methylphenyl group shows aromatic protons at δ 7.2–7.8 ppm, while tetrahydrobenzothieno protons appear at δ 1.7–3.1 ppm .
- LC-MS : Determine molecular ion peaks (e.g., m/z 301.0 [M+H]+ for related analogs) and monitor impurities .
- Melting Point Analysis : Verify crystallinity (e.g., 89–91°C for structurally similar compounds) .
- Elemental Analysis : Validate stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological assays?
Answer:
- Systematic Substitution : Modify the 4-methylphenyl group (e.g., para-substituted halogens, alkoxy groups) to assess electronic and steric effects on target binding .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) based on crystallographic data from related thienopyrimidines .
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., IC50 values) and correlate substituent effects with activity trends .
Q. Example SAR Table
| Substituent (R) | Enzyme Inhibition IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-CH3 | 0.12 | 0.05 |
| 4-OCH3 | 0.08 | 0.10 |
| 4-Cl | 0.15 | 0.03 |
Q. How can contradictory biological data (e.g., varying activity across assays) be resolved for this compound?
Answer:
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays) to rule out assay-specific artifacts .
- Metabolic Stability Tests : Assess liver microsomal stability (e.g., t1/2 in human hepatocytes) to determine if rapid degradation explains inconsistent results .
- Crystallography : Resolve co-crystal structures with target proteins to confirm binding modes and identify false positives from aggregation or redox cycling .
Q. What methodologies optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride salts (e.g., using anhydrous HCl in diethyl ether) to enhance aqueous solubility (e.g., from 0.05 mg/mL to 1.2 mg/mL) .
- Formulation Strategies : Use co-solvents (e.g., 10% DMSO + 5% Tween 80 in saline) or liposomal encapsulation for parenteral administration .
- Pharmacokinetic Profiling : Conduct dose-escalation studies in rodent models to measure Cmax, AUC, and half-life, adjusting dosing regimens based on bioavailability data .
Q. How can researchers validate target engagement in complex biological systems?
Answer:
Q. What are best practices for resolving synthetic impurities or byproducts?
Answer:
- HPLC Method Development : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to separate isomers or oxidation byproducts .
- Mechanistic Studies : Employ LC-MS/MS to identify impurity structures (e.g., dimerization products or hydrolyzed intermediates) and adjust reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
